molecular formula C10H9NO3 B13580948 methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate

Cat. No.: B13580948
M. Wt: 191.18 g/mol
InChI Key: DROIISWLNLLMTI-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3

InChI Key

DROIISWLNLLMTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclopentanone derivative in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Biological Activity

Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C10H9NO3
Molecular Weight : 189.18 g/mol
IUPAC Name : Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
CAS Number : 1256833-90-5

The biological activity of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in inflammatory pathways, potentially modulating cellular signaling and inflammatory responses.

Biological Activities

  • Anti-inflammatory Activity :
    • Studies have shown that derivatives of this compound can inhibit inflammatory kinases such as TBK1 and IKKε. This inhibition is crucial for the treatment of conditions associated with chronic inflammation, such as obesity and metabolic disorders .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Potential Anticancer Effects :
    • Preliminary research suggests that methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation.

Case Studies

Several studies have explored the biological activity of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate:

  • Inhibition of Inflammatory Kinases :
    • A study conducted by Beyett et al. demonstrated that modifications to the cyclopenta[b]pyridine structure could enhance the inhibitory potency against TBK1 and IKKε. The findings indicated that specific structural changes led to improved solubility and bioactivity in cellular assays .
  • Pharmacological Evaluation :
    • In vivo studies have highlighted the potential of this compound in reducing inflammation markers in animal models of obesity. Enhanced phosphorylation of p38 MAPK was observed, indicating a successful modulation of inflammatory pathways .

Comparative Analysis

Compound Biological Activity Mechanism References
Methyl 5-Oxo-5H,6H,7H-Cyclopenta[b]pyridine-2-CarboxylateAnti-inflammatoryKinase inhibition (TBK1, IKKε)
AmlexanoxAnti-inflammatoryInhibition of TBK1 and IKKε
Other derivativesVariesDepends on structural modifications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • The synthesis of bicyclic pyridine derivatives typically involves multi-step reactions, including cyclization and esterification. For example, cyclopenta[c]pyridine analogs are synthesized via cyclocondensation of precursors like aminocyclopentanes with carbonyl compounds under reflux conditions . Key parameters include inert atmospheres (to prevent oxidation), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation steps). Yields are optimized by controlling temperature (80–120°C) and reaction time (12–24 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify bicyclic ring conformation and ester group placement .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H9NO3) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .

Q. How is the compound’s stability assessed under different storage conditions?

  • Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • Light and Humidity Sensitivity Tests : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields in the final cyclization step?

  • Common bottlenecks include steric hindrance in bicyclic systems. Strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves cyclization efficiency .
  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2) to activate carbonyl groups for intramolecular cyclization .
    • Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like POCl3 for ester activation .

Q. How do contradictory bioactivity results (e.g., enzyme inhibition vs. no activity) arise in studies, and how can they be resolved?

  • Source of Contradictions :

  • Impurity Artifacts : Trace solvents (e.g., DMSO) may interfere with assays; repurify via column chromatography .
  • Assay Conditions : pH-dependent solubility (e.g., carboxylate protonation at physiological pH) affects ligand-receptor binding .
    • Resolution :
  • Validate activity with orthogonal assays (e.g., fluorescence quenching and SPR for enzyme kinetics) .

Q. What computational methods are used to predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (generated via DFT optimization) .
  • Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How can regioselective functionalization of the cyclopenta[b]pyridine core be achieved for SAR studies?

  • Directed C–H Activation : Use Pd(OAc)2 with directing groups (e.g., pyridine N-oxide) to install substituents at the 3- or 4-positions .
  • Protecting Group Strategies : Temporarily block the ester group with tert-butyl to enable selective bromination at the 7-position .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Key Issues :

  • Exothermic reactions causing decomposition; use jacketed reactors for temperature control .
  • Purification bottlenecks; switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
    • Process Optimization : Replace toxic solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether) .

Methodological Guidelines

  • Synthesis Protocol :

    • Step 1: Cyclocondensation of cyclopentane-1,3-dione with 2-aminopyridine in acetic acid (reflux, 8 hours).
    • Step 2: Esterification with methyl chloroformate in THF (0°C, 2 hours) .
  • Bioactivity Testing :

    • Enzyme Inhibition Assays : Use 10 µM compound in Tris-HCl buffer (pH 7.4) with NADPH cofactor; measure IC50 via spectrophotometry .
  • Data Reporting :

    • Include Rf values (TLC), NMR chemical shifts (δ in ppm), and HRMS error margins (<5 ppm) .

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